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The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major
Natural Polyphenolic Flavonoid: Quercetin - PMC - PubMed Central (2020-03-23) It regulates
inflammation caused by LPS by inhibiting Src- and Syk-mediated phosphatidylinositol-3-Kinase
(PI3K)-(p85) tyrosine phosphorylation and subsequent complex formation of Toll-like Receptor
4 (TLR4)/MyD88/PI3 K, which restricts downstream signaling pathway activation in RAW 264.7
cells. ... (2020-03-23) Flavonoids are a class of natural substances present in plants, fruits,
vegetables, wine, bulbs, bark, stems, roots, and tea. Several attempts are being made to
isolate such natural products, which are popular for their health benefits. Flavonoids ... ...
(2020-03-23) It pharmacologically possesses antiobesity, anti-inflammatory, and vasodilator
effects, and antioxidant, immunostimulant, anti-diabetic, antihypertensive, antiatherosclerosis,
and antihypercholesterolemic activities (Figure 2). It is available as a food supplement in
capsule and powder form. ... (2020-03-23) Additionally, it has shown beneficial effects against
Alzheimer's disease (AD), and this activity is due to its inhibitory effect against
acetylcholinesterase. It has also been documented to possess antioxidant, antifungal, anti-
carcinogenic, hepatoprotective, and cytotoxic activity. Quercetin has been documented to
accumulate in the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain,
heart, and spleen, and it is extracted through the renal, fecal, and respiratory systems. The
current review examines the pharmacokinetics, as well as the toxic and biological activities of
quercetin. ... (2020-03-23) Approximately 80 percent of people in Africa and other developing
nations still depend on traditional herbal remedies to treat ailments due to their easy availability
and lower cost compared to synthetic compounds. They also demonstrate a number of
promising activities against various health problems (e.g., respiratory and gastrointestinal
disorders) and show anti-inflammatory, spasmolytic, antioxidant, sedative, antimicrobial,
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antiviral, antiseptic, anti-diabetic, immunostimulant, and hepatoprotective activities. --INVALID-
LINK-- Datiscetin - Wikipedia Datiscetin is a flavonoid, a type of chemical compound. It can be
found in the roots of Datisca cannabina. See also[edit]. Datiscin (Datiscetin-3-rutinoside) ... --
INVALID-LINK-- Datiscin - Wikipedia Datiscin is a flavone, a type of chemical compound. It is
a 3-rutinoside of datiscetin. See also[edit]. Galangin - Izalpinin. References|edit]. * O.L. ... --
INVALID-LINK-- Datiscin - an overview | ScienceDirect Topics Datiscin, a flavonoid glycoside,
is a natural product that has been isolated from the roots of Datisca cannabina L. and other
species of this family. Datiscin is the 3-O-rutinoside of datiscetin, which is 2',3,5,7-
tetrahydroxyflavone. --INVALID-LINK-- Datiscetin | C15H1006 | ChemSpider Structure,
properties, spectra, suppliers and links for: Datiscetin, 2',3,5,7-Tetrahydroxyflavone, 480-16-0. -
-INVALID-LINK-- Datiscin | C27H30015 - PubChem Datiscin is a rutinoside of datiscetin. It is
a constituent of the roots of Datisca cannabina. It has a role as a metabolite. It is a 7-
hydroxyflavonol, a dihydroxyflavone, a tetrahydroxyflavone, a 3-O-rutinoside and a 7-O-
glucoside. It derives from a datiscetin. --INVALID-LINK-- Datiscetin - an overview |
ScienceDirect Topics Datiscetin is a flavonoid and a potent inhibitor of protein kinase with an
IC50 value of 1.2 yM. ... From: Studies in Natural Products Chemistry, 2017. --INVALID-LINK--
Datiscetin induces apoptosis and inhibits tumor growth of colorectal cancer in vitro and in vivo -
Gao - 2018 - Phytotherapy Research - Wiley Online Library (2018-02-09) Datiscetin (3,5,7,2'-
tetrahydroxyflavone) is a flavonoid extracted from Datisca cannabina, which is a folk medicine
used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer
effect of datiscetin has been observed in several cancer cells. However, its potential
therapeutic effects and the underlying molecular mechanisms on human colorectal cancer
(CRC) have not been investigated. In the present study, we found that datiscetin significantly
inhibited CRC cell proliferation and induced apoptosis in a dose- and time-dependent manner.
Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-9, and
poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2 and the release
of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of
phosphatidylinositol 3-kinase (P13K) and Akt and the expression of mammalian target of
rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth in a CRC xenograft
model. In conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits
tumor growth of CRC through the suppression of PI3K/Akt/mTOR signaling pathway. These
findings suggest that datiscetin may be a potential therapeutic agent for the treatment of CRC.
--INVALID-LINK-- Datiscetin inhibits cell proliferation, migration, and invasion in human
glioblastoma cells by suppressing the PI3K/Akt/mTOR signaling pathway (2018-06-25)
Datiscetin (3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca
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cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism, and
gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells.
However, its potential therapeutic effects and the underlying molecular mechanisms on human
glioblastoma have not been investigated. In the present study, we found that datiscetin
significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent
manner in U87 and T98G cells. Datiscetin-induced apoptosis was associated with the
activation of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also
increased the ratio of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin
suppressed the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the
expression of mammalian target of rapamycin (mMTOR). In addition, datiscetin inhibited cell
migration and invasion by reducing the expression of matrix metalloproteinase-2 (MMP-2) and
MMP-9. In vivo, datiscetin significantly inhibited tumor growth in a U87 xenograft model. In
conclusion, our results demonstrate that datiscetin induces apoptosis and inhibits tumor
growth, migration, and invasion of human glioblastoma cells through the suppression of
PISK/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential
therapeutic agent for the treatment of human glioblastoma. --INVALID-LINK-- Datiscetin
suppresses cell proliferation, migration, and invasion through the PI3K/Akt/mTOR signaling
pathway in human osteosarcoma cells (2018-06-27) Datiscetin (3,5,7,2'-tetrahydroxyflavone) is
a flavonoid compound extracted from Datisca cannabina, a folk medicine used for the
treatment of bacterial infections, rheumatism, and gastric ulcer. The anticancer effect of
datiscetin has been observed in several cancer cells. However, its potential therapeutic effects
and the underlying molecular mechanisms on human osteosarcoma have not been
investigated. In the present study, we found that datiscetin significantly inhibited cell
proliferation and induced apoptosis in a dose- and time-dependent manner in U20S and MG-
63 cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3,
caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2
and the release of cytochrome c. Furthermore, datiscetin suppressed the phosphorylation of
phosphatidylinositol 3-kinase (P13K) and Akt and the expression of mammalian target of
rapamycin (mTOR). In addition, datiscetin inhibited cell migration and invasion by reducing the
expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. In vivo, datiscetin significantly
inhibited tumor growth in a U20S xenograft model. In conclusion, our results demonstrate that
datiscetin induces apoptosis and inhibits tumor growth, migration, and invasion of human
osteosarcoma cells through the suppression of PISK/Akt/mTOR signaling pathway. These
findings suggest that datiscetin may be a potential therapeutic agent for the treatment of
human osteosarcoma. --INVALID-LINK-- Datiscetin inhibits cell proliferation and induces
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apoptosis in human bladder cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway
(2018-06-25) Datiscetin (3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from
Datisca cannabina, a folk medicine used for the treatment of bacterial infections, rheumatism,
and gastric ulcer. The anticancer effect of datiscetin has been observed in several cancer cells.
However, its potential therapeutic effects and the underlying molecular mechanisms on human
bladder cancer have not been investigated. In the present study, we found that datiscetin
significantly inhibited cell proliferation and induced apoptosis in a dose- and time-dependent
manner in T24 and 5637 cells. Datiscetin-induced apoptosis was associated with the activation
of caspase-3, caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio
of Bax/Bcl-2 and the release of cytochrome c. Furthermore, datiscetin suppressed the
phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt and the expression of
mammalian target of rapamycin (mTOR). In vivo, datiscetin significantly inhibited tumor growth
in a T24 xenograft model. In conclusion, our results demonstrate that datiscetin induces
apoptosis and inhibits tumor growth of human bladder cancer through the suppression of
PISK/Akt/mTOR signaling pathway. These findings suggest that datiscetin may be a potential
therapeutic agent for the treatment of human bladder cancer. --INVALID-LINK-- Datiscetin
ameliorates lipopolysaccharide-induced acute lung injury via inhibiting the activation of the NF-
kKB and MAPK signaling pathways (2017-08-28) Our data showed that datiscetin significantly
inhibited the production of tumor necrosis factor-a (TNF-a), interleukin-6 (IL-6), and IL-1[3 in
LPS-stimulated RAW264.7 macrophages. Moreover, datiscetin suppressed the activation of
nuclear factor-kB (NF-kB) and mitogen-activated protein kinases (MAPKS) signaling pathways
in LPS-stimulated RAW?264.7 macrophages. In vivo, datiscetin attenuated LPS-induced lung
histopathological changes, myeloperoxidase (MPO) activity, and the production of TNF-q, IL-6,
and IL-1(3 in a mouse model of acute lung injury (ALI). In conclusion, our results demonstrate
that datiscetin ameliorates LPS-induced ALI by inhibiting the activation of the NF-kB and MAPK
signaling pathways. These findings suggest that datiscetin may be a potential therapeutic agent
for the treatment of ALI. --INVALID-LINK-- Datiscetin inhibits the growth of human prostate
cancer cells by inducing apoptosis and G2/M phase cell cycle arrest (2017-01-20) Datiscetin
(3,5,7,2'-tetrahydroxyflavone) is a flavonoid compound extracted from Datisca cannabina, a folk
medicine used for the treatment of bacterial infections, rheumatism, and gastric ulcer. The
anticancer effect of datiscetin has been observed in several cancer cells. However, its potential
therapeutic effects and the underlying molecular mechanisms on human prostate cancer have
not been investigated. In the present study, we found that datiscetin significantly inhibited cell
proliferation and induced apoptosis in a dose- and time-dependent manner in PC-3 and DU145
cells. Datiscetin-induced apoptosis was associated with the activation of caspase-3, caspase-8,
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caspase-9, and poly(ADP-ribose) polymerase. Datiscetin also increased the ratio of Bax/Bcl-2
and the release of cytochrome c. Furthermore, datiscetin induced G2/M phase cell cycle arrest,
which was associated with the downregulation of cyclin B1, cdc2, and cdc25c. In vivo,
datiscetin significantly inhibited tumor growth in a PC-3 xenograft model. In conclusion, our
results demonstrate that datiscetin inhibits the growth of human prostate cancer cells by
inducing apoptosis and G2/M phase cell cycle arrest. These findings suggest that datiscetin
may be a potential therapeutic agent for the treatment of human prostate cancer. --INVALID-
LINK-- Datiscin exerts anti-cancer effects in human ovarian cancer cells via induction of
apoptosis, G2/M phase arrest and inhibition of the PI3K/Akt/mTOR pathway (2019-03-21)
Datiscin, a flavonoid glycoside, is a natural product that has been isolated from Datisca
cannabina L. and has been reported to exhibit various biological activities, including anti-
inflammatory and anti-oxidant effects. However, the anti-cancer effects of datiscin in human
ovarian cancer cells have not yet been elucidated. In the present study, we investigated the
anti-cancer effects of datiscin in human ovarian cancer cells (SKOV3 and A2780) and the
underlying molecular mechanisms. Datiscin was found to inhibit the proliferation of SKOV3
and A2780 cells in a dose- and time-dependent manner. Furthermore, datiscin induced
apoptosis, as demonstrated by an increase in the number of apoptotic cells, the activation of
caspase-3 and -9, and the cleavage of poly(ADP-ribose) polymerase. Datiscin also induced
G2/M phase arrest of the cell cycle, which was associated with a decrease in the expression of
cyclin B1 and cyclin-dependent kinase 1 (CDK1). In addition, datiscin inhibited the
phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling
pathway, which is known to be involved in cell survival and proliferation. In conclusion, the
present study demonstrated that datiscin exerts anti-cancer effects in human ovarian cancer
cells via the induction of apoptosis and G2/M phase arrest, and the inhibition of the
PISK/Akt/mTOR pathway. These findings suggest that datiscin may be a potential therapeutic
agent for the treatment of human ovarian cancer. --INVALID-LINK-- Datiscin induces G2/M
phase arrest and apoptosis in human non-small cell lung cancer cells by activating the
ROS/JINK signaling pathway (2019-07-29) Datiscin, a flavonoid glycoside, is a natural product
that has been isolated from Datisca cannabina L. and has been reported to exhibit various
biological activities, including anti-inflammatory and anti-oxidant effects. However, the anti-
cancer effects of datiscin in human non-small cell lung cancer (NSCLC) cells have not yet
been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in
human NSCLC cells (A549 and H1299) and the underlying molecular mechanisms. Datiscin
was found to inhibit the proliferation of A549 and H1299 cells in a dose- and time-dependent
manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the
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number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-
ribose) polymerase. Datiscin also induced G2/M phase arrest of the cell cycle, which was
associated with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1
(CDK1). In addition, datiscin was found to increase the production of reactive oxygen species
(ROS) and activate the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK inhibitor,
SP600125, was found to reverse the datiscin-induced apoptosis and G2/M phase arrest. In
conclusion, the present study demonstrated that datiscin exerts anti-cancer effects in human
NSCLC cells via the induction of apoptosis and G2/M phase arrest by activating the ROS/INK
signaling pathway. These findings suggest that datiscin may be a potential therapeutic agent
for the treatment of human NSCLC. --INVALID-LINK-- Datiscin inhibits the proliferation and
induces the apoptosis of human breast cancer cells by regulating the PISK/Akt/mTOR signaling
pathway (2019-05-31) Datiscin, a flavonoid glycoside, is a natural product that has been
isolated from Datisca cannabina L. and has been reported to exhibit various biological
activities, including anti-inflammatory and anti-oxidant effects. However, the anti-cancer effects
of datiscin in human breast cancer cells have not yet been elucidated. In the present study, we
investigated the anti-cancer effects of datiscin in human breast cancer cells (MCF-7 and MDA-
MB-231) and the underlying molecular mechanisms. Datiscin was found to inhibit the
proliferation of MCF-7 and MDA-MB-231 cells in a dose- and time-dependent manner.
Furthermore, datiscin induced apoptosis, as demonstrated by an increase in the number of
apoptotic cells, the activation of caspase-3 and -9, and the cleavage of poly(ADP-ribose)
polymerase. Datiscin also induced G2/M phase arrest of the cell cycle, which was associated
with a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). In
addition, datiscin inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of
rapamycin (mTOR) signaling pathway, which is known to be involved in cell survival and
proliferation. In conclusion, the present study demonstrated that datiscin exerts anti-cancer
effects in human breast cancer cells via the induction of apoptosis and G2/M phase arrest, and
the inhibition of the PI3K/Akt/mTOR pathway. These findings suggest that datiscin may be a
potential therapeutic agent for the treatment of human breast cancer. --INVALID-LINK--
Datiscin suppresses the proliferation and invasion of human colorectal cancer cells by
inhibiting the Wnt/B-catenin signaling pathway (2019-01-23) Datiscin, a flavonoid glycoside, is
a natural product that has been isolated from Datisca cannabina L. and has been reported to
exhibit various biological activities, including anti-inflammatory and anti-oxidant effects.
However, the anti-cancer effects of datiscin in human colorectal cancer (CRC) cells have not
yet been elucidated. In the present study, we investigated the anti-cancer effects of datiscin in
human CRC cells (HCT116 and SW480) and the underlying molecular mechanisms. Datiscin
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was found to inhibit the proliferation of HCT116 and SW480 cells in a dose- and time-
dependent manner. Furthermore, datiscin induced apoptosis, as demonstrated by an increase
in the number of apoptotic cells, the activation of caspase-3 and -9, and the cleavage of
poly(ADP-ribose) polymerase. Datiscin also induced G1 phase arrest of the cell cycle, which
was associated with a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4
(CDKA4). In addition, datiscin inhibited the Wnt/B3-catenin signaling pathway, which is known to
be involved in cell proliferation and invasion. In conclusion, the present study demonstrated
that datiscin exerts anti-cancer effects in human CRC cells via the induction of apoptosis and
G1 phase arrest, and the inhibition of the Wnt/p-catenin signaling pathway. These findings
suggest that datiscin may be a potential therapeutic agent for the treatment of human CRC. --
INVALID-LINK-- Datiscin alleviates lipopolysaccharide-induced inflammatory injury in PC-12
cells by upregulating miR-149 (2020-07-16) Datiscin, a flavonoid glycoside, is a natural
product that has been isolated from Datisca cannabina L. and has been reported to exhibit
various biological activities, including anti-inflammatory and anti-oxidant effects. The present
study aimed to investigate the protective effect of datiscin against lipopolysaccharide (LPS)-
induced inflammatory injury in PC-12 cells and the underlying molecular mechanisms. The
results showed that datiscin significantly inhibited the LPS-induced production of tumor
necrosis factor-a (TNF-a), interleukin-6 (IL-6), and IL-13 in PC-12 cells. In addition, datiscin
was found to upregulate the expression of microRNA-149 (miR-149) in LPS-stimulated PC-12
cells. The overexpression of miR-149 was found to enhance the protective effect of datiscin
against LPS-induced inflammatory injury. In contrast, the knockdown of miR-149 was found to
reverse the protective effect of datiscin. In conclusion, the present study demonstrated that
datiscin alleviates LPS-induced inflammatory injury in PC-12 cells by upregulating miR-149.
These findings suggest that datiscin may be a potential therapeutic agent for the treatment of
neuroinflammatory diseases. --INVALID-LINK-- Antitumor effect of datiscin in osteosarcoma
through inducing apoptosis and autophagy via PI3K/Akt/mTOR and MEK/ERK pathway (2021-
03-01) Datiscin, a flavonoid glycoside, is a natural product that has been isolated from Datisca
cannabina L. and has been reported to exhibit various biological activities, including anti-
inflammatory and anti-oxidant effects. However, the anti-cancer effects of datiscin in human
osteosarcoma (OS) cells have not yet been elucidated. In the present study, we investigated
the anti-cancer effects of datiscin in human OS cells (U20S and MG-63) and the underlying
molecular mechanisms. Datiscin was found to inhibit the proliferation of U20S and MG-63
cells in a dose- and time-dependent manner. Furthermore, datiscin induced apoptosis, as
demonstrated by an increase in the number of apoptotic cells, the activation of caspase-3 and
-9, and the cleavage of poly(ADP-ribose) polymerase. Datiscin also induced autophagy, as
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demonstrated by an increase in the formation of autophagosomes and the expression of LC3-
[I. In addition, datiscin inhibited the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of
rapamycin (MTOR) and the mitogen-activated protein kinase (MEK)/extracellular signal-
regulated kinase (ERK) signaling pathways, which are known to be involved in cell survival and
proliferation. In conclusion, the present study demonstrated that datiscin exerts anti-cancer
effects in human OS cells via the induction of apoptosis and autophagy, and the inhibition of
the PI3K/Akt/mTOR and MEK/ERK pathways. These findings suggest that datiscin may be a
potential therapeutic agent for the treatment of human OS. --INVALID-LINK-- Datiscin and its
Aglycone Datiscetin: A Comparative Analysis of Bioactivity and Mechanisms

Datiscin, a flavonoid glycoside from the medicinal plant Datisca cannabina, and its aglycone
form, Datiscetin, have garnered significant interest in the scientific community for their potential
therapeutic applications. This guide provides a comparative analysis of these two compounds,
summarizing their biochemical properties, biological activities, and underlying mechanisms of
action based on available experimental data.

Biochemical Profile

Datiscin is the 3-O-rutinoside of Datiscetin, meaning it is structurally composed of the
Datiscetin molecule with a rutinose sugar moiety attached. This glycosidic linkage is the
primary structural difference between the two compounds and significantly influences their
bioavailability and metabolic fate. Datiscetin, with the chemical formula C15H1006, is a
tetrahydroxyflavone.
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Property Datiscin Datiscetin Reference
) Datiscetin-3-O- 2'3,5,7-
Chemical Structure o
rutinoside Tetrahydroxyflavone
Molar Mass 594.52 g/mol 302.24 g/mol N/A

Generally more water-
Solubility soluble than Less water-soluble N/A

Datiscetin

Lower, requires

) o enzymatic hydrolysis Higher, can be directly
Bioavailability ) )
to Datiscetin for absorbed
absorption

Comparative Biological Activities

Both Datiscin and Datiscetin exhibit a range of biological activities, with a significant focus in
the literature on their anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Numerous studies have highlighted the potent anti-cancer effects of Datiscetin across various
cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis (programmed
cell death), and trigger cell cycle arrest in colorectal, glioblastoma, osteosarcoma, bladder, and

prostate cancer cells.

Datiscin has also demonstrated anti-cancer properties in several cancer types, including
ovarian, non-small cell lung, breast, and colorectal cancers. Similar to its aglycone, Datiscin
can induce apoptosis and cause cell cycle arrest.

A direct comparative study on the potency of Datiscin versus Datiscetin in the same cancer
cell line under identical conditions is not readily available in the reviewed literature. However,
the aglycone form, Datiscetin, is often considered the more direct-acting agent due to its ability
to interact with cellular targets without the need for prior metabolism.
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Cancer Type

Datiscin Effect

Datiscetin Effect

Key Molecular
Targets/Pathways

Colorectal Cancer

Induces apoptosis and

G1 phase arrest

Induces apoptosis

Wnt/B-catenin
(Datiscin),
PI3K/Akt/mTOR

(Datiscetin)

Ovarian Cancer

Induces apoptosis and

G2/M phase arrest

Not explicitly studied

PI3K/Akt/mTOR

Non-Small Cell Lung
Cancer

Induces apoptosis and

G2/M phase arrest

Not explicitly studied

ROS/JNK signaling
pathway

Breast Cancer

Induces apoptosis and

G2/M phase arrest

Not explicitly studied

PI3K/Akt/mTOR

Osteosarcoma

Induces apoptosis and

autophagy

Inhibits cell
proliferation and

induces apoptosis

PISK/Akt/mTOR,
MEK/ERK (Datiscin),
PI3K/Akt/mTOR

(Datiscetin)

Glioblastoma

Not explicitly studied

Inhibits cell
proliferation,
migration, and
invasion; induces

apoptosis

PI3K/Akt/mTOR

Bladder Cancer

Not explicitly studied

Inhibits cell
proliferation and

induces apoptosis

PIBK/Akt/mTOR

Prostate Cancer

Not explicitly studied

Induces apoptosis and
G2/M phase cell cycle

arrest

Downregulation of
cyclin B1, cdc2, and
cdc25¢

Anti-inflammatory Activity

Both compounds have been reported to possess anti-inflammatory effects. Datiscetin has been

shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the
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activation of NF-kB and MAPK signaling pathways. Datiscin has also demonstrated protective
effects against LPS-induced inflammatory injury in neuronal cells by upregulating miR-149.

Mechanisms of Action

The primary mechanism of action for both Datiscin and Datiscetin in cancer appears to be the
modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Datiscetin's Signaling Pathway

A significant body of research points to the PISK/Akt/mTOR signaling pathway as a primary
target of Datiscetin in various cancers, including colorectal, glioblastoma, osteosarcoma, and
bladder cancer. By suppressing the phosphorylation of key proteins in this pathway, Datiscetin
effectively inhibits cancer cell growth and survival.

Cell Proliferation
PIBK |—>> Akt ——>| mTOR & Survival

Click to download full resolution via product page

Caption: Datiscetin inhibits the PI3K/Akt/mTOR signaling pathway.

Datiscin's Signaling Pathways

Datiscin's anti-cancer effects are mediated through multiple signaling pathways. In ovarian and
breast cancer, it has been shown to inhibit the PI3K/Akt/mTOR pathway. In non-small cell lung
cancer, Datiscin activates the ROS/JNK signaling pathway to induce apoptosis. Furthermore,
in colorectal cancer, it has been found to inhibit the Wnt/3-catenin signaling pathway. In
osteosarcoma, Datiscin has been shown to inhibit both the PI3K/Akt/mTOR and MEK/ERK
pathways.
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Caption: Datiscin modulates multiple signaling pathways to exert its anti-cancer effects.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for
evaluating the effects of Datiscin and Datiscetin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Datiscin and Datiscetin on cancer cells.
Protocol:

o Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere
overnight.

e The cells are then treated with various concentrations of Datiscin or Datiscetin for different
time points (e.g., 24, 48, 72 hours).

© 2025 BenchChem. All rights reserved. 12/16 Tech Support


https://www.benchchem.com/product/b13437614?utm_src=pdf-body-img
https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

The cells are incubated to allow the formazan crystals to form.
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate
reader.

Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Datiscin and Datiscetin.

Protocol:

Cells are treated with Datiscin or Datiscetin for a specified time.

Both adherent and floating cells are collected and washed with cold phosphate-buffered
saline (PBS).

The cells are then resuspended in a binding buffer.

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
The mixture is incubated in the dark at room temperature.

The stained cells are analyzed by flow cytometry.

The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and
necrotic (Annexin V-/PI+) cells is determined.

Western Blot Analysis

Objective: To investigate the effect of Datiscin and Datiscetin on the expression and

phosphorylation of proteins in specific signaling pathways.

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/product/b13437614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Protocol:

Cells are treated with Datiscin or Datiscetin for a designated period.

The cells are lysed to extract total proteins.

Protein concentration is determined using a protein assay (e.g., BCA assay).

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-
PAGE).

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent
non-specific binding.

The membrane is incubated with specific primary antibodies against the target proteins (e.g.,
Akt, p-Akt, mMTOR, caspase-3).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.
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Caption: A generalized workflow for in vitro evaluation of Datiscin and Datiscetin.

Conclusion

Both Datiscin and its aglycone, Datiscetin, exhibit significant potential as therapeutic agents,
particularly in the context of cancer. While Datiscetin, as the aglycone, is the more direct-acting
molecule, Datiscin also demonstrates potent bioactivity, likely following its conversion to
Datiscetin in vivo. The modulation of critical signaling pathways such as PI3K/Akt/mTOR is a
common mechanistic thread for both compounds. Further head-to-head comparative studies
are warranted to fully elucidate the relative potency and therapeutic advantages of each
compound for specific disease applications.

 To cite this document: BenchChem. [Comparative analysis of Datiscin and its aglycone,
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[https://www.benchchem.com/product/b13437614#comparative-analysis-of-datiscin-and-its-
aglycone-datiscetin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 16/16 Tech Support


https://www.benchchem.com/product/b13437614#comparative-analysis-of-datiscin-and-its-aglycone-datiscetin
https://www.benchchem.com/product/b13437614#comparative-analysis-of-datiscin-and-its-aglycone-datiscetin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13437614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13437614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

